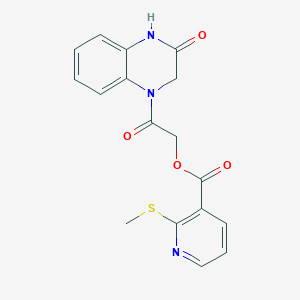
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline ring, a nicotinate moiety, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Derivative: The initial step involves the condensation of an o-phenylenediamine with a diketone to form the quinoxaline ring.
Introduction of the Nicotinate Moiety: The quinoxaline derivative is then reacted with a nicotinic acid derivative under esterification conditions to introduce the nicotinate moiety.
Addition of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The nicotinate moiety may interact with nicotinic acid receptors, influencing cellular signaling pathways. The methylthio group can undergo redox reactions, generating reactive oxygen species that induce cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl nicotinate: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(ethylthio)nicotinate: Contains an ethylthio group instead of a methylthio group, leading to variations in its chemical and biological properties.
Uniqueness
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C17H15N3O4S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H15N3O4S/c1-25-16-11(5-4-8-18-16)17(23)24-10-15(22)20-9-14(21)19-12-6-2-3-7-13(12)20/h2-8H,9-10H2,1H3,(H,19,21) |
Clave InChI |
KOROPMVLJGAOMN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


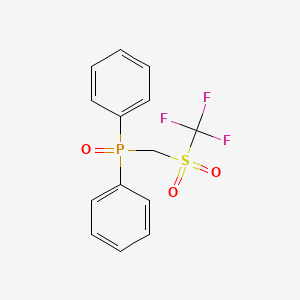



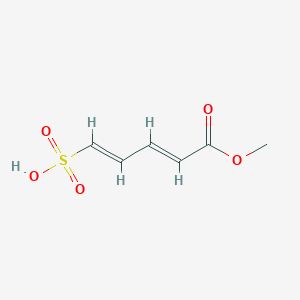
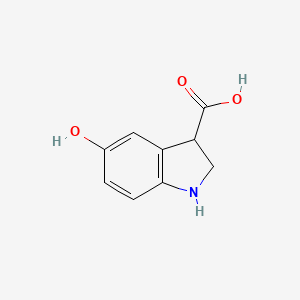

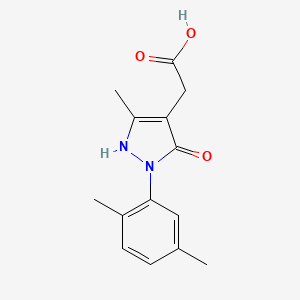
![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate](/img/structure/B13353049.png)
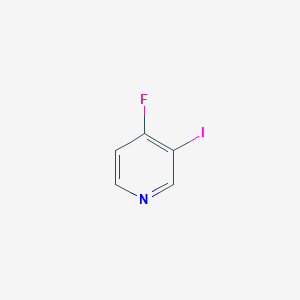
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)
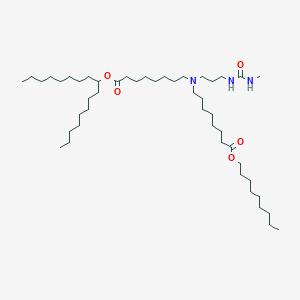
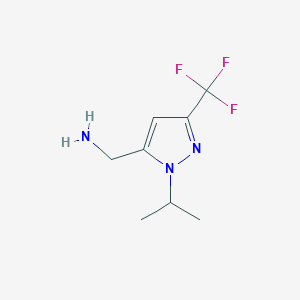
![Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-](/img/structure/B13353079.png)
